2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)-
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Overview
Description
2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- is a chemical compound known for its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are characterized by a bicyclic structure where two rings are connected through a single atom. The presence of the diaza and dione functionalities in the molecule makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the dione functionalities to diols.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce diols .
Scientific Research Applications
2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1,3-Diazaspiro[4.5]decane-2,4-dione
- 7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione
- 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Comparison: Compared to similar compounds, 2,8-Diazaspiro[4.5]decane-1,3-dione,2-(2-hydroxyethyl)- is unique due to the presence of the hydroxyethyl group, which can influence its reactivity and biological activity. This functional group can participate in additional hydrogen bonding and interactions, potentially enhancing its properties in various applications .
Properties
Molecular Formula |
C11H18N2O3 |
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Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-2,8-diazaspiro[5.5]undecane-1,3-dione |
InChI |
InChI=1S/C11H18N2O3/c14-7-6-13-9(15)2-4-11(10(13)16)3-1-5-12-8-11/h12,14H,1-8H2 |
InChI Key |
ROGVKRGZPOHIQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(=O)N(C2=O)CCO)CNC1 |
Origin of Product |
United States |
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